molecular formula C10H16N2O B13587834 (r)-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol

(r)-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol

Cat. No.: B13587834
M. Wt: 180.25 g/mol
InChI Key: LKDWGNKNCCWWNS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol typically involves the reaction of 3-(dimethylamino)benzaldehyde with a suitable amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a secondary or tertiary amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, ®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol has potential applications as a therapeutic agent. Its structure suggests it may interact with neurotransmitter systems, making it a candidate for the development of drugs targeting neurological disorders.

Industry

In industry, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function. This compound may influence neurotransmitter pathways, potentially affecting mood and cognitive functions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-phenylethanol: Lacks the dimethylamino group, resulting in different chemical properties and biological activities.

    3-(Dimethylamino)phenylacetic acid: Contains a carboxylic acid group instead of a hydroxyl group, leading to different reactivity and applications.

    N,N-Dimethyl-3-aminophenol: Similar structure but lacks the ethan-1-ol backbone, affecting its chemical behavior and uses.

Uniqueness

®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol is unique due to the presence of both an amino and a hydroxyl group on the ethan-1-ol backbone, combined with the dimethylamino-substituted aromatic ring

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(2R)-2-amino-2-[3-(dimethylamino)phenyl]ethanol

InChI

InChI=1S/C10H16N2O/c1-12(2)9-5-3-4-8(6-9)10(11)7-13/h3-6,10,13H,7,11H2,1-2H3/t10-/m0/s1

InChI Key

LKDWGNKNCCWWNS-JTQLQIEISA-N

Isomeric SMILES

CN(C)C1=CC=CC(=C1)[C@H](CO)N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(CO)N

Origin of Product

United States

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